

Technical Guide: Thiorphan Methoxyacetophenone-d5

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Compound of Interest

Compound Name: *Thiorphan methoxyacetophenone-d5*

Cat. No.: *B12404043*

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CAS Number: 1398044-41-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Thiorphan methoxyacetophenone-d5**, a deuterated analog of a potent enzyme inhibitor. The document details its chemical properties, mechanism of action, relevant quantitative data, and experimental protocols for its application in research.

Core Compound Profile

Thiorphan methoxyacetophenone-d5 is the deuterium-labeled form of Thiorphan methoxyacetophenone.[1] Deuterium labeling, where hydrogen atoms are replaced by their heavier isotope, deuterium, makes the compound an ideal internal standard for mass spectrometry-based quantitative analysis. This is due to its chemical similarity to the parent compound, but with a distinct mass, allowing for precise quantification in complex biological matrices.

The parent compound, Thiorphan, is a potent inhibitor of Neprilysin (NEP), also known as enkephalinase.[2][3] NEP is a zinc-dependent metalloprotease responsible for the degradation of several signaling peptides.[4]

Chemical and Physical Data

The key chemical properties of **Thiorphan methoxyacetophenone-d5** are summarized in the table below.

Property	Value	Source(s)
CAS Number	1398044-41-1	[5] [6]
Molecular Formula	C21H18D5NO5S	[1] [6]
Molecular Weight	406.51 g/mol	[1] [6]
Synonyms	N-[2-[[[2-(3-Methoxyphenyl)-2-oxoethyl]thio]methyl]-1-oxo-3-phenyl-d5-propyl]glycine	[6]
Unlabeled CAS No.	1329611-20-2	[6]

Mechanism of Action: Neprilysin Inhibition

Thiorphan acts as a competitive inhibitor of Neprilysin (NEP).[\[2\]](#) NEP is a membrane-bound ectoenzyme that plays a crucial role in inactivating a variety of bioactive peptides by cleaving them at the amino side of hydrophobic residues.[\[4\]](#)

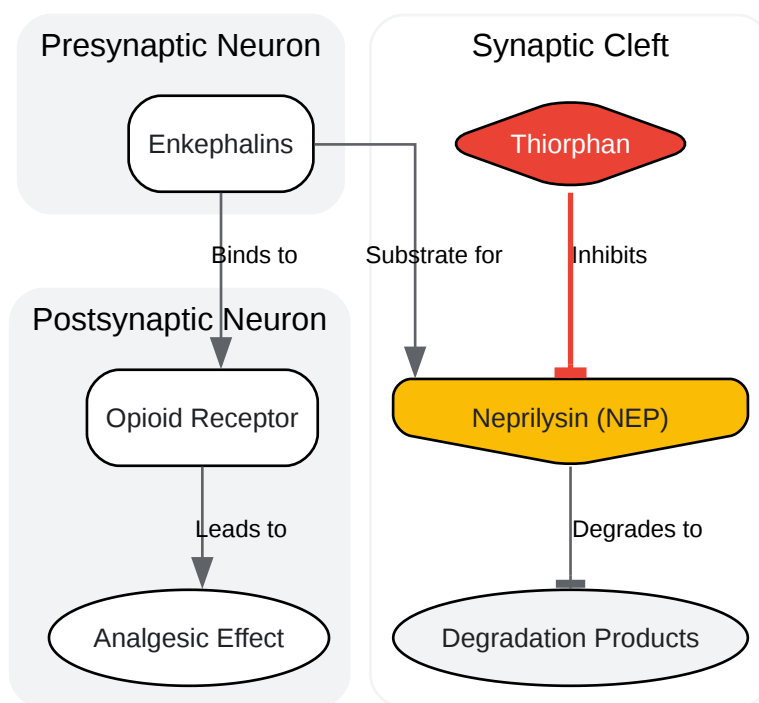
By inhibiting NEP, Thiorphan prevents the degradation of its substrates, leading to an increase in their local concentrations and prolonged signaling. Key substrates of NEP include:

- Enkephalins: Endogenous opioid peptides involved in pain modulation.[\[3\]](#)
- Substance P: A neuropeptide involved in pain transmission and inflammation.[\[2\]](#)
- Atrial Natriuretic Peptide (ANP): A peptide hormone with vasodilatory and natriuretic effects.
- Amyloid-beta (A β): Peptides whose accumulation in the brain is a hallmark of Alzheimer's disease.[\[7\]](#)[\[8\]](#)[\[9\]](#)

The inhibition of NEP by Thiorphan and its derivatives has been explored for various therapeutic applications, including analgesia, and in research to understand the roles of NEP-regulated peptides in various physiological and pathological processes.[\[3\]](#)

Signaling Pathway

The following diagram illustrates the mechanism of action of Thiorphan as a Neprilysin inhibitor.



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Mechanism of Thiorphan as a Neprilysin Inhibitor.

Quantitative Data

The following tables summarize key quantitative data for the parent compound, Thiorphan. This data provides a benchmark for researchers using **Thiorphan methoxyacetophenone-d5** as an internal standard or for studying the biological effects of this class of inhibitors.

In Vitro Potency

Parameter	Value	Target	Notes	Source(s)
IC50	6.9 nM	Neprilysin (NEP)	Selective NEP inhibitor.	[2]

Pharmacokinetic Parameters (of Thiorphan after administration of Racecadotril)

Parameter	Value	Species	Administration	Source(s)
C _{max}	520 ng/mL	Human	200 mg oral Racecadotril	[10]
T _{max}	1.35 h	Human	200 mg oral Racecadotril	[10]
t _{1/2}	6.14 h	Human	200 mg oral Racecadotril	[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Thiorphan and its deuterated analog.

Protocol for In Vitro Neprilysin Inhibition Assay

This protocol is adapted from methods used to determine the inhibitory effects of compounds on NEP activity.

Objective: To determine the IC₅₀ of an inhibitor against Neprilysin.

Materials:

- Recombinant human Neprilysin (NEP)
- Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
- Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 μM ZnCl₂, pH 7.4)
- Test inhibitor (e.g., Thiorphan)
- 96-well black microplate
- Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate)

Procedure:

- Prepare a serial dilution of the test inhibitor in the assay buffer.
- In a 96-well plate, add the NEP enzyme to each well (final concentration typically in the low nanomolar range).
- Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
- Initiate the reaction by adding the fluorogenic substrate to each well.
- Monitor the increase in fluorescence over time using a plate reader.
- Calculate the initial reaction rates for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Quantification of Thiorphan in Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general workflow for using **Thiorphan methoxyacetophenone-d5** as an internal standard to quantify Thiorphan in biological samples.

Objective: To accurately measure the concentration of Thiorphan in plasma samples.

Materials:

- Plasma samples
- **Thiorphan methoxyacetophenone-d5** (Internal Standard, IS)
- Thiorphan (for calibration curve)
- Protein precipitation solvent (e.g., acetonitrile)

- LC-MS/MS system

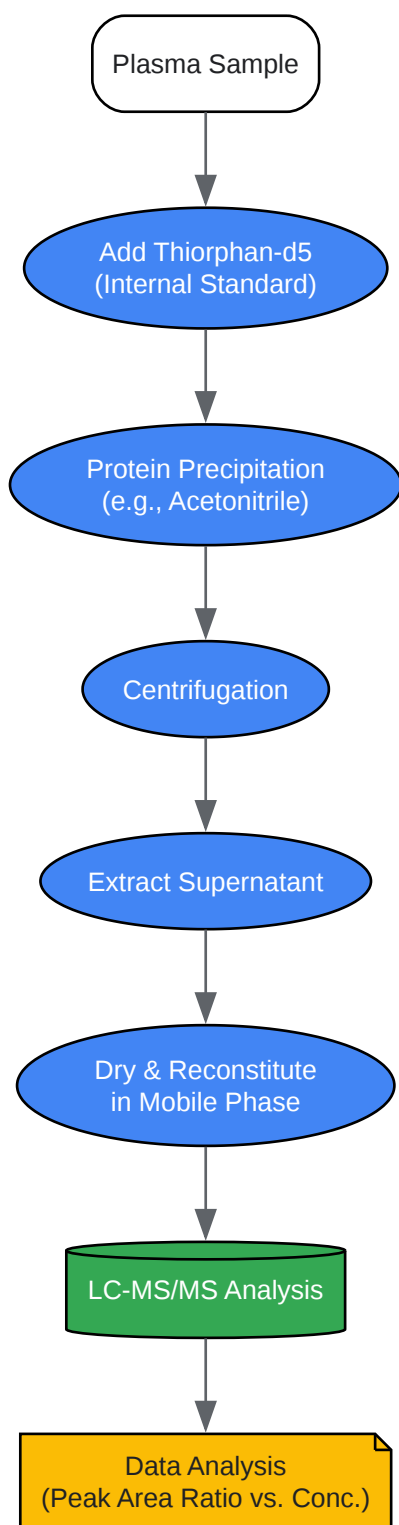
Procedure:

- Sample Preparation:
 - Thaw plasma samples.
 - To a known volume of plasma, add a fixed amount of **Thiorphan methoxyacetophenone-d5** solution.
 - Add protein precipitation solvent, vortex, and centrifuge to pellet proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness.
 - Reconstitute the residue in the mobile phase.
- Calibration Curve:
 - Prepare a series of calibration standards by spiking blank plasma with known concentrations of Thiorphan.
 - Process these standards in the same manner as the unknown samples, including the addition of the internal standard.
- LC-MS/MS Analysis:
 - Inject the prepared samples and calibration standards onto the LC-MS/MS system.
 - Use a suitable C18 reversed-phase column for chromatographic separation.
 - Set the mass spectrometer to monitor specific precursor-product ion transitions for both Thiorphan and **Thiorphan methoxyacetophenone-d5**.
- Data Analysis:
 - Calculate the peak area ratio of the analyte (Thiorphan) to the internal standard (**Thiorphan methoxyacetophenone-d5**).

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Thiorphan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow for quantifying an analyte in a biological sample using a deuterated internal standard.



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